Pirinixic acid, also known as WY-14643, is a synthetic compound originally developed for its antihyperlipidemic activity. [] It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are nuclear receptors involved in lipid and glucose metabolism. [] The core structure of pirinixic acid consists of a pyrimidine ring substituted with a 2,3-dimethylaniline moiety and a thioacetic acid side chain.
Pirinixic Acid Aminothiazole is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and metabolic disorders. It is a derivative of pirinixic acid, featuring an aminothiazole moiety that enhances its pharmacological properties. This compound primarily functions as a dual inhibitor of key enzymes involved in the arachidonic acid metabolic pathway, specifically 5-lipoxygenase and microsomal prostaglandin E2 synthase-1.
Pirinixic Acid Aminothiazole can be synthesized through various chemical methods, typically involving the reaction of halogenated ketones with thioamides. It is not naturally occurring and must be produced in laboratory settings or industrial environments.
The compound is classified as an anti-inflammatory agent and enzyme inhibitor, specifically targeting enzymes related to eicosanoid biosynthesis. Its dual action on both 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 positions it as a promising candidate for therapeutic applications in conditions such as arthritis, asthma, and other inflammatory diseases.
The synthesis of Pirinixic Acid Aminothiazole generally involves several key steps:
Pirinixic Acid Aminothiazole features a complex molecular structure that includes:
The molecular formula for Pirinixic Acid Aminothiazole is typically represented as . The compound's molecular weight is approximately 347.84 g/mol.
Pirinixic Acid Aminothiazole can participate in various chemical reactions:
Pirinixic Acid Aminothiazole acts primarily by inhibiting two critical enzymes involved in the metabolism of arachidonic acid:
The compound exhibits potent inhibitory activity with IC50 values of approximately 0.2 μM for 5-lipoxygenase and 0.4 μM for microsomal prostaglandin E2 synthase-1, indicating its effectiveness as an anti-inflammatory agent.
Pirinixic Acid Aminothiazole typically appears as a crystalline solid with the following characteristics:
The compound exhibits stability under standard laboratory conditions but may undergo reactions typical for compounds containing thiazole and carboxylic acid functionalities.
Pirinixic Acid Aminothiazole has several scientific uses, primarily in research related to:
Pirinixic acid (WY-14,643) emerged as a PPARα agonist with a core structure featuring a pyrimidin-2-yl sulfanyl acetic acid moiety linked to a 2,3-dimethylaniline group [6]. Its initial pharmacological profile revealed limitations in selectivity and anti-inflammatory efficacy, prompting structural diversification. The pivotal evolution involved replacing the aniline moiety with 2-aminothiazole, creating a hybrid scaffold that merges PPAR activation with eicosanoid pathway modulation [1] [3]. This redesign addressed two key limitations:
The synthesis of pirinixic acid-aminothiazole hybrids relies on sequential heterocycle formation and cross-coupling, with two predominant routes:
Route 1: Hantzsch Thiazole Synthesis
Step 1: Condensation of α-bromoketones with thiourea yields 4-aryl/alkyl-2-aminothiazoles. For example, 2-acetylnaphthalene reacts with NBS to form α-bromoacetophenone, which cyclizes with thiourea to generate 4-(naphthalen-2-yl)thiazol-2-amine [3] [4].Step 2: Nucleophilic aromatic substitution (SNAr) links the thiazole to pirinixic acid’s pyrimidine core. A chloropyrimidine intermediate (e.g., 4,6-dichloropyrimidin-2-thiol) reacts with the 2-aminothiazole at 80–100°C in DMF, forming C─N bonds at C6. Subsequent alkylation of the pyrimidinyl-thiol with α-bromo octanoic acid installs the carboxylic acid chain [2] [3].
Route 2: One-Pot Multicomponent Assembly
Optimized for efficiency, this method combines 4-chloro-6-iodopyrimidin-2-amine, thiourea, and α-bromo fatty acids in a single reaction vessel. Copper-catalyzed C─S coupling forms the thioether linkage simultaneously with thiazole cyclization, reducing purification steps and improving yields (65–78%) [4] [10].
Key Reaction:
α-Bromoacetophenone + Thiourea → 2-Amino-4-arylthiazole 4-Chloro-6-bromopyrimidin-2-thiol + 2-Amino-4-arylthiazole → C6-Aminothiazole-coupled intermediate Intermediate + Br(CH₂)₆COOH → Pirinixic acid-aminothiazole derivative
Achieving balanced inhibition of 5-LO/mPGES-1 and PPARα/γ activation required systematic structure-activity relationship (SAR) studies:
Table 1: Activity Profiles of Optimized Pirinixic Acid-Aminothiazole Derivatives
Compound | R (Thiazole-C4) | PPARα EC₅₀ (μM) | PPARγ EC₅₀ (μM) | 5-LO IC₅₀ (μM) | mPGES-1 IC₅₀ (μM) | Selectivity Index* |
---|---|---|---|---|---|---|
13 | Naphthalen-2-yl | 0.18 | 0.07 | 0.30 | 0.40 | 5.3 (PPARγ) |
16 | 4-Fluorophenyl | 0.25 | 0.12 | 0.45 | 0.55 | 2.1 (PPARα) |
Lead-1 | Biphenyl-4-yl | 0.32 | 0.95 | 1.20 | 1.50 | None |
*Selectivity Index = (PPARγ EC₅₀ / PPARα EC₅₀) or vice versa for PPARα-preferring analogs. Data from [2] [3].
Critical Modifications:
Computational fragment screening identified the HP2 subpocket in the 5-LO LDS (LIR docking site) as a critical hotspot for hydrophobic interactions, enabling rational design of dual-target inhibitors [8].
The α-naphthyl group at thiazole-C4 and octanoic acid side chain synergize to govern membrane penetration, target engagement, and metabolic stability:
α-Naphthyl Moiety
Octanoic Acid Chain
Table 2: Impact of Substituent Variations on Pharmacological Profiles
Structural Element | Modification | Effect on PPAR Activity | Effect on 5-LO/mPGES-1 Inhibition |
---|---|---|---|
Thiazole-C4 group | Naphthalen-2-yl → Phenyl | PPARγ EC₅₀ ↑ 1.7-fold | 5-LO IC₅₀ ↑ 2.5-fold |
Octanoic acid chain | C8 → C4 | PPARα EC₅₀ ↑ 3.1-fold | mPGES-1 IC₅₀ ↑ 1.8-fold |
Pyrimidine-C4 | Chloro → Methoxy | PPARγ EC₅₀ ↑ 12-fold | Activity abolished |
Thioether linker | ─S─ → ─SO─ | PPARα EC₅₀ ↑ 8-fold | 5-LO IC₅₀ ↑ 4-fold |
Data compiled from [1] [2] [3].
Metabolic Considerations: Octanoic acid’s β-oxidation susceptibility was mitigated by α-branching (e.g., 2-ethylhexanoic acid), improving in vivo half-lives in murine models [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7